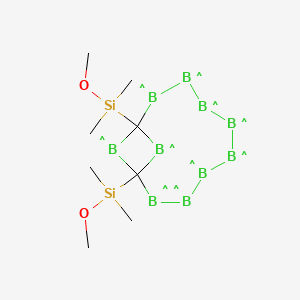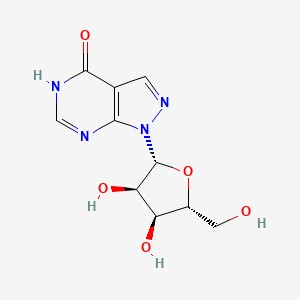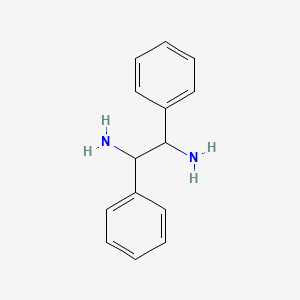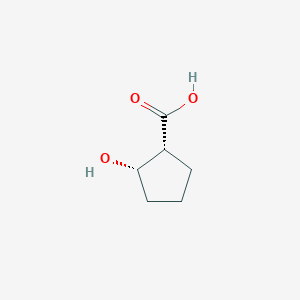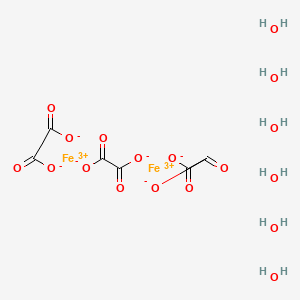
Tricloroóxido-bis(trifenilfosfina)renio(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlorooxobis(triphenylphosphine)rhenium(V) is a chemical compound with the formula ReOCl₃(PPh₃)₂. It is a yellow, air-stable solid that serves as a precursor to various other rhenium complexes . The compound is known for its octahedral coordination environment, featuring one oxo, three chloro, and two mutually trans triphenylphosphine ligands .
Aplicaciones Científicas De Investigación
Trichlorooxobis(triphenylphosphine)rhenium(V) has several scientific research applications:
Chemistry: Used as a precursor to synthesize other rhenium complexes, including oxo-, nitrido-, and hydrido-complexes.
Catalysis: Acts as a catalyst in organic synthesis, such as the selective oxidation of secondary alcohols.
Proteomics Research: Utilized as a biochemical tool in proteomics research.
Mecanismo De Acción
Target of Action
Trichlorooxobis(triphenylphosphine)rhenium(V) is a complex compound that primarily targets secondary alcohols . It acts as a catalyst in the selective oxidation of these alcohols .
Mode of Action
The compound interacts with its targets through a catalytic process. It facilitates the oxidation of secondary alcohols, converting them into corresponding ketals . This interaction results in significant changes in the chemical structure of the target molecules.
Biochemical Pathways
The primary biochemical pathway affected by Trichlorooxobis(triphenylphosphine)rhenium(V) is the oxidation of secondary alcohols . The compound acts as a catalyst, accelerating the reaction rate without being consumed in the process. The downstream effects include the production of ketals, which are key intermediates in various organic synthesis processes.
Result of Action
The action of Trichlorooxobis(triphenylphosphine)rhenium(V) results in the transformation of secondary alcohols into ketals . This molecular change can have significant implications in organic synthesis, where ketals are often used as protective groups for carbonyl compounds.
Action Environment
The action of Trichlorooxobis(triphenylphosphine)rhenium(V) can be influenced by various environmental factors. For instance, the compound is known to be air-stable , suggesting that it can maintain its catalytic activity in the presence of oxygen. Additionally, the compound’s reactivity may be affected by temperature, as certain reactions involving this compound have been observed to occur under high-temperature conditions .
Métodos De Preparación
Trichlorooxobis(triphenylphosphine)rhenium(V) can be synthesized through the reaction of perrhenic acid with triphenylphosphine in a mixture of hydrochloric acid and acetic acid . In this reaction, rhenium(VII) is reduced to rhenium(V), and triphenylphosphine is oxidized to its oxide: [ \text{HReO}_4 + 3 \text{HCl} + 3 \text{PPh}_3 \rightarrow \text{ReOCl}_3(\text{PPh}_3)_2 + \text{Ph}_3\text{PO} + 2 \text{H}_2\text{O} ]
Análisis De Reacciones Químicas
Trichlorooxobis(triphenylphosphine)rhenium(V) undergoes various chemical reactions, including:
Comparación Con Compuestos Similares
Trichlorooxobis(triphenylphosphine)rhenium(V) can be compared with other rhenium complexes such as:
- Bis(triphenylphosphine)rhenium oxytrichloride
- Bis(triphenylphosphine)trichlororhenium oxide
These compounds share similar coordination environments and chemical properties but differ in their specific ligands and reactivity profiles. Trichlorooxobis(triphenylphosphine)rhenium(V) is unique due to its specific combination of oxo and chloro ligands, which confer distinct catalytic properties.
Propiedades
Número CAS |
17442-18-1 |
|---|---|
Fórmula molecular |
C36H30Cl3OP2Re |
Peso molecular |
833.14 |
Origen del producto |
United States |
Q1: What is significant about the crystal structure of the investigated trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample?
A1: The provided research paper reveals that the trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample under investigation was found to be partially oxidized. [] This partial oxidation resulted in the presence of Trichlorooxobis(triphenylphosphine)rhenium(V) within the crystal lattice. Interestingly, the oxo ligand of Trichlorooxobis(triphenylphosphine)rhenium(V) preferentially occupies one of the six possible sites within the lattice. [] This finding provides insight into the structural characteristics and potential reactivity of both compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



